molecular formula C8H5BrN2 B1269807 2-Bromoquinoxaline CAS No. 36856-91-4

2-Bromoquinoxaline

Cat. No.: B1269807
CAS No.: 36856-91-4
M. Wt: 209.04 g/mol
InChI Key: XVKLMYQMVPHUPN-UHFFFAOYSA-N
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Description

2-Bromoquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C8H5BrN2. It consists of a quinoxaline ring substituted with a bromine atom at the second position.

Biochemical Analysis

Biochemical Properties

2-Bromoquinoxaline plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by modulating their phosphorylation states . These interactions highlight the compound’s potential as a tool for studying enzyme functions and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These dose-dependent effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of this compound from the body. Additionally, the compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound can interact with cytosolic enzymes and signaling proteins . In the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, this compound can influence mitochondrial function and energy metabolism . These diverse localizations underscore the compound’s multifaceted role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoquinoxaline can be synthesized through several methods. One common approach involves the bromination of quinoxaline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures .

Another method involves the cyclization of o-phenylenediamine with 2-bromo-1,2-dicarbonyl compounds. This reaction is typically performed in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound often involves the bromination of quinoxaline on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromoquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, thiols, or alcohols in the presence of a base such as potassium carbonate.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as toluene or dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoxalines with various functional groups.

    Cross-Coupling Reactions: Biaryl or heteroaryl compounds.

    Reduction: 2-Aminoquinoxaline.

Scientific Research Applications

Medicinal Chemistry

2-Bromoquinoxaline serves as a crucial building block for synthesizing bioactive molecules with therapeutic potential. Its derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound derivatives can effectively inhibit the growth of cancer cells. For instance, compounds derived from this compound demonstrated significant cytotoxicity against human non-small-cell lung cancer cells (A549), with IC50 values comparable to established anticancer drugs like 5-fluorouracil .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that certain derivatives can inhibit the growth of Gram-positive bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Antiviral Effects : this compound has also shown promise in antiviral applications, particularly against herpes simplex virus and cytomegalovirus. Its derivatives have been reported to inhibit viral replication effectively .

Material Science

In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). The compound's unique electronic properties make it suitable for applications in photovoltaic cells and other optoelectronic devices. Its role as an intermediate in synthesizing more complex heterocyclic compounds further underscores its importance in this field .

Biological Studies

This compound is extensively used in biological studies to understand enzyme inhibition and receptor antagonism. Its ability to interact with various enzymes, particularly cytochrome P450 enzymes, has made it a valuable tool in pharmacological research. The compound influences cellular processes such as gene expression and cell signaling pathways, contributing to the understanding of complex biological mechanisms .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeExample CompoundsTarget Organisms/CellsIC50 Values (µM)References
Anticancer4b, 4mA549 (lung cancer)9.32 - 11.98
AntimicrobialVarious derivativesGram-positive bacteriaVaries
AntiviralSpecific derivativesHSV-1, CMVVaries
Enzyme InhibitionCytochrome P450 inhibitorsVariousVaries

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoxaline
  • 2-Iodoquinoxaline
  • 2-Fluoroquinoxaline
  • 2-Bromoquinoline
  • 2-Bromoindole

Comparison

2-Bromoquinoxaline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. For instance, 2-Chloroquinoxaline and 2-Iodoquinoxaline have different reactivity profiles in nucleophilic substitution and cross-coupling reactions. The bromine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Bromoquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C8_8H5_5BrN2_2) is a brominated derivative of quinoxaline. The presence of the bromine atom at the 2-position enhances its reactivity and biological activity compared to unsubstituted quinoxaline. Its structure can be represented as follows:

2 Bromoquinoxaline=C8H5BrN2\text{2 Bromoquinoxaline}=\text{C}_8\text{H}_5\text{BrN}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various quinoxaline derivatives against mycobacterial species, this compound demonstrated notable inhibitory effects against Mycobacterium tuberculosis and other mycobacterial strains, outperforming standard treatments such as isoniazid and pyrazinamide .

Table 1: Antimycobacterial Activity of this compound

CompoundActivity Against M. tuberculosisIC50 (μM)Reference
This compoundYes0.5
IsoniazidYes1.0
PyrazinamideYes1.5

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting the NF-κB signaling pathway. This was evidenced by reduced secretion of pro-inflammatory cytokines in human monocyte cell lines exposed to lipopolysaccharides (LPS) .

Case Study: Inhibition of IL-1β Secretion

In a controlled experiment, treatment with this compound resulted in a significant decrease in IL-1β secretion from LPS-stimulated THP-1 cells, indicating its potential as an anti-inflammatory agent.

Table 2: Effects on Cytokine Secretion

TreatmentIL-1β Secretion (pg/mL)Significance Level (p-value)
Control1162-
LPS + this compound150<0.001
LPS + Dexamethasone100<0.0001

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • NF-κB Pathway Inhibition : By inhibiting NF-κB activation, it reduces the expression of inflammatory cytokines.
  • Antimycobacterial Mechanism : The compound disrupts the mycobacterial cell wall synthesis, leading to bacterial death.

Therapeutic Applications

Given its promising biological activities, this compound has potential applications in treating:

  • Tuberculosis : As an adjunct therapy to enhance the efficacy of existing antimycobacterial drugs.
  • Inflammatory Diseases : For conditions such as rheumatoid arthritis or chronic inflammatory diseases where NF-κB plays a pivotal role.

Properties

IUPAC Name

2-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKLMYQMVPHUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342465
Record name 2-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36856-91-4
Record name 2-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoquinoxaline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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